Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-
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Overview
Description
Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- is a complex organic compound characterized by the presence of a phenol group, a pyridine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Phenol Group: The phenol group can be synthesized through hydroxylation reactions.
Coupling Reactions: The final step involves coupling the pyridine ring with the dimethoxyphenyl and phenol groups using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The dimethoxyphenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenol, 3,4-dimethoxy-: Shares the dimethoxyphenyl group but lacks the pyridine ring.
Phenol, 3,5-dimethoxy-: Similar structure but with different positioning of the methoxy groups.
Phenol, 4-[[[2,3-dimethoxyphenyl]methylene]amino]-5-methyl-2-(1-methylethyl)-: Contains a similar phenol group but with additional substituents.
Uniqueness
Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]- is unique due to the combination of the phenol, pyridine, and dimethoxyphenyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
875147-81-2 |
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Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[[[5-(3,4-dimethoxyphenyl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C20H20N2O3/c1-24-19-7-6-15(10-20(19)25-2)16-9-17(13-21-12-16)22-11-14-4-3-5-18(23)8-14/h3-10,12-13,22-23H,11H2,1-2H3 |
InChI Key |
DPBDAHAUJJMQFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)NCC3=CC(=CC=C3)O)OC |
Origin of Product |
United States |
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